4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride
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Overview
Description
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials with specific electronic properties.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride is the NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to changes in the expression of antioxidant proteins, which can protect cells from oxidative damage .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins are involved in numerous biochemical pathways that protect cells from oxidative stress . The downstream effects of these pathways include the reduction of inflammation and the protection of cells from damage .
Pharmacokinetics
It is known that the compound ismoderately stable in liver microsomes . This suggests that it may have good bioavailability and could be metabolized in the liver .
Result of Action
The activation of NRF2 by this compound leads to a decrease in inflammation. Specifically, it has been shown to inhibit LPSEc-stimulated inflammation in macrophages . This suggests that the compound could have potential anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the compound could be affected by temperature and pH . Additionally, the efficacy of the compound could be influenced by the presence of other compounds or drugs in the body .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit PDK1 and LDHA enzymes . These interactions can influence the course of biochemical reactions in which this compound is involved .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. For example, it has been shown to have cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit a good binding affinity to the protein tubulin .
Metabolic Pathways
It is known to interact with certain enzymes, but detailed information on metabolic flux or metabolite levels is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride involves the Gewald reaction, which is a multi-component reaction that typically includes a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions often require heating and the use of a base such as sodium ethoxide.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Typically results in the formation of the corresponding amine.
Substitution: Produces various substituted amines depending on the alkyl halide used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 6,7-Dihydro-4-benzo[b]thiophenone
- 4,5,6,7-Tetrahydrobenzo[d]thiazole
Uniqueness
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride stands out due to its unique combination of a thiophene ring fused with a benzene ring, which imparts specific electronic and steric properties. These properties make it particularly effective in interacting with biological targets, thereby enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h5H,1-4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKWCWDPPHNBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743855 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216102-10-1 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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